1,4'-Bipiperidin-3-OL

説明

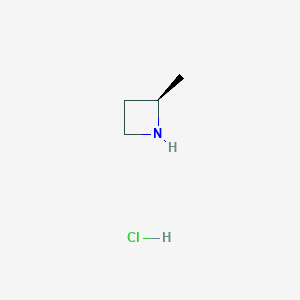

1,4'-Bipiperidin-3-OL is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The specific structure of 1,4'-Bipiperidin-3-OL suggests that it is a bipiperidine, meaning it consists of two piperidine units connected at certain positions, and it contains a hydroxyl group (-OH) at the third position.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored through various methods. For instance, the diastereoselective synthesis of 4-hydroxypiperidin-2-ones is achieved using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones . Another method involves the regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides to produce trans-3-amino-1-benzylpiperidin-4-ols . Additionally, a series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines were synthesized as non-imidazole histamine H(3) receptor antagonists, indicating the versatility of bipiperidine scaffolds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of bipiperidine derivatives can be complex due to the potential for stereoisomerism and the presence of multiple functional groups. The stereochemistry of diastereoisomeric piperidines has been studied using NMR and IR spectroscopy, which is crucial for understanding the configuration and preferred conformations of these molecules . The spatial structure of geometric isomers of substituted piperidines has also been determined by spectroscopic methods .

Chemical Reactions Analysis

Piperidine compounds can undergo various chemical reactions. For example, a radical 1,4-aryl migration route has been explored to synthesize 3-arylpiperidines, which involves a xanthate addition followed by acetylation and treatment with dilauroyl peroxide . The reactivity of piperidine derivatives is influenced by their structure, which can be manipulated to produce desired reactivity and spectroscopic characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's potency, reactivity, and interaction with biological targets. For instance, the introduction of diversity at the 6-position of the pyridine ring in thiazolopyridine antagonists was designed to enhance in vitro potency and decrease hERG activity . The protection of hydroxy functions in oligoribonucleotide synthesis also demonstrates the importance of functional groups in determining the chemical properties of piperidine derivatives .

科学的研究の応用

Tyrosinase Inhibition

1,4'-Bipiperidin-3-OL has been studied for its potential as a tyrosinase inhibitor. Research on variably N-substituted biperidines, including 1,4'-bipiperidin-3-OL derivatives, has shown potent inhibition of tyrosinase, particularly with 4′-methylbenzyl substitution. This discovery is significant for future drug design targeting tyrosinase-related conditions (Khan et al., 2005).

CCR3 Antagonism

1,4'-Bipiperidin-3-OL derivatives have been identified as CC chemokine receptor 3 (CCR3) antagonists. The optimization of these compounds has led to the discovery of specific derivatives with potent receptor affinity and inhibition of eosinophil chemotaxis, which is crucial in allergic reactions (Ting et al., 2005).

DNA-Intercalating Antiproliferative Agents

1,4'-Bipiperidin-3-OL has been utilized in the modification of DNA-intercalating polyketide glycosides, leading to water-soluble derivatives. These modified compounds have shown improved antiproliferative activities, making them significant in the development of cancer therapeutics (Ueberschaar et al., 2016).

Catalysis in Organic Reactions

1,4'-Bipiperidin-3-OL derivatives have been explored as catalysts in organic reactions. For instance, a complex derived from bipiperidine and copper(II) acetate hydrate has been found effective for olefin epoxidation with hydrogen peroxide, showcasing its potential in organic synthesis and industrial processes (Mikhalyova et al., 2012).

Molecular Recognition in Pharmaceutical Analysis

1,4'-Bipiperidin-3-OL and its derivatives have been studied for molecular recognition, particularly in the context of pharmaceutical analysis. Research has focused on differentiating regioisomers of pseudodistamine precursors, emphasizing the importance of 1,4'-Bipiperidin-3-OL in precise drug identification and quality control (Mazur et al., 2017).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored in a safe place and dust formation should be avoided .

特性

IUPAC Name |

1-piperidin-4-ylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQUIJQEUBAMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610673 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4'-Bipiperidin-3-OL | |

CAS RN |

864356-11-6 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)